molecular formula C7H18BNO2 B15071970 [5-(Dimethylamino)pentyl]boronic acid CAS No. 728853-87-0

[5-(Dimethylamino)pentyl]boronic acid

Cat. No.: B15071970
CAS No.: 728853-87-0
M. Wt: 159.04 g/mol
InChI Key: KOUBDURTPAMIJR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Boronic Acid Chemistry

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a boronic acid. nih.gov However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that catapulted boronic acids to the forefront of organic chemistry. researchgate.net This palladium-catalyzed reaction, which forms a carbon-carbon bond between a boronic acid and an organohalide, has become one of the most important and widely used reactions for the synthesis of complex organic molecules. researchgate.net Since this discovery, the field has expanded rapidly, with the development of numerous other transformations involving boronic acids, including Chan-Lam coupling for carbon-heteroatom bond formation and various catalytic additions. researchgate.net

Overview of Boronic Acid Derivatives in Modern Chemical Research

The utility of boronic acids extends far beyond cross-coupling reactions. Their unique ability to form reversible covalent bonds with diols, such as those found in sugars, has led to their use in the development of sensors and diagnostic tools, particularly for glucose monitoring. mdpi.com In medicinal chemistry, the boronic acid functional group is a key feature in several approved drugs, most notably bortezomib, a proteasome inhibitor used in cancer therapy. mdpi.comnih.gov The Lewis acidic nature of the boron atom allows it to interact with active site residues in enzymes, making boronic acids valuable as enzyme inhibitors. mdpi.com Furthermore, boronic acid derivatives are explored in materials science for the creation of functional polymers and in chemical biology for protein modification and bioconjugation. mdpi.commdpi.com

Significance of Alkyl- and Amino-Substituted Boronic Acids

While arylboronic acids have been extensively studied due to their role in Suzuki-Miyaura coupling, alkylboronic acids also possess significant utility. They participate in a range of synthetic transformations and are important building blocks for creating saturated carbocyclic and heterocyclic structures. researchgate.net

The incorporation of an amino group into the boronic acid structure introduces additional functionality and complexity. The nitrogen atom can act as a Lewis base, potentially interacting with the Lewis acidic boron center, which can influence the compound's reactivity and binding properties. Amino-substituted boronic acids are of particular interest in medicinal chemistry and for the development of sensors, as the amino group can participate in hydrogen bonding and other intermolecular interactions, enhancing binding affinity and selectivity for biological targets. mdpi.com

Research Scope and Focus on [5-(Dimethylamino)pentyl]boronic Acid

A comprehensive search of the scientific literature and chemical databases did not yield specific research articles or detailed experimental data for the compound this compound. This suggests that this particular molecule has not been a primary focus of published research to date.

However, based on its structure, which combines an alkylboronic acid with a terminal dimethylamino group, one can anticipate its potential areas of interest. The long alkyl chain provides flexibility, while the tertiary amine introduces a basic site capable of forming salts or coordinating to metal centers. This bifunctional nature could make it a candidate for applications in catalysis or as a linker in supramolecular chemistry. In a biological context, the amino group could facilitate interactions with physiological targets.

Given the lack of specific data, the following table provides a comparison with a structurally related compound for which information is available, to offer a general idea of the expected chemical space.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
5-(Dimethylamino)pentanoic AcidC₇H₁₅NO₂145.20 nih.gov

Properties

CAS No.

728853-87-0

Molecular Formula

C7H18BNO2

Molecular Weight

159.04 g/mol

IUPAC Name

5-(dimethylamino)pentylboronic acid

InChI

InChI=1S/C7H18BNO2/c1-9(2)7-5-3-4-6-8(10)11/h10-11H,3-7H2,1-2H3

InChI Key

KOUBDURTPAMIJR-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCN(C)C)(O)O

Origin of Product

United States

Synthetic Methodologies for 5 Dimethylamino Pentyl Boronic Acid

Direct Boronation Strategies

Direct boronation strategies involve the formation of a carbon-boron bond on a precursor molecule that already contains the core carbon skeleton and the dimethylamino group. These methods are often valued for their atom economy and procedural directness.

Hydroboration of Unsaturated Precursors

Hydroboration is a powerful method for the anti-Markovnikov addition of a boron-hydrogen bond across a double bond. For the synthesis of [5-(Dimethylamino)pentyl]boronic acid, the logical unsaturated precursor is N,N-dimethylpent-4-en-1-amine. nih.gov The reaction involves the addition of a borane (B79455) reagent to the terminal alkene, placing the boron atom at the less substituted carbon (position 5), followed by hydrolysis to yield the desired boronic acid.

The choice of borane reagent is critical to control selectivity and reactivity, especially in the presence of the Lewis basic dimethylamino group, which can form a complex with the borane. Common hydroborating agents include the borane-tetrahydrofuran (B86392) complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN). The resulting organoborane intermediate is then typically hydrolyzed, often under mild acidic conditions, to afford the final boronic acid product.

Table 1: Reagents for Hydroboration of N,N-dimethylpent-4-en-1-amine

Precursor Hydroborating Agent Workup Product
N,N-dimethylpent-4-en-1-amine Borane-tetrahydrofuran complex (BH3·THF) Acidic Hydrolysis (e.g., HCl) This compound
N,N-dimethylpent-4-en-1-amine 9-Borabicyclo[3.3.1]nonane (9-BBN) Hydrolysis This compound

Metal-Catalyzed Borylation Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, nickel, or copper, have become a cornerstone for C-B bond formation. rsc.orgscispace.com In the context of synthesizing this compound, this approach would typically involve the cross-coupling of a 5-(dimethylamino)pentyl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2) or tetrakis(dimethylamino)diboron. nih.gov

A palladium-based catalyst system, often comprising a palladium precursor like Pd(OAc)2 or PdCl2(dppf) and a suitable phosphine (B1218219) ligand, is commonly used. nih.gov The reaction mechanism involves oxidative addition of the palladium catalyst to the alkyl halide, followed by transmetalation with the diboron reagent and reductive elimination to yield a boronic ester. This ester can then be hydrolyzed to the target boronic acid. While highly effective for aryl and vinyl halides, the application to unactivated alkyl halides can be more challenging and may require specific ligands to achieve high yields.

Table 2: Components for Metal-Catalyzed Borylation

Component Examples Purpose
Substrate 1-Bromo-5-(dimethylamino)pentane Carbon skeleton source
Boron Source Bis(pinacolato)diboron (B2pin2) Provides the boryl group
Catalyst PdCl2(dppf), NiCl2(dppp) Facilitates C-B bond formation
Ligand SPhos, XPhos, dppf Stabilizes catalyst, promotes reaction
Base KOAc, K3PO4 Activates the diboron reagent

Electrophilic Boronation Approaches

Electrophilic borylation involves the reaction of a nucleophilic carbon species with an electrophilic boron reagent. While commonly applied to the borylation of aromatic C-H bonds activated by a directing group, its application to aliphatic C-H bonds is less straightforward. nih.gov A theoretical approach for this compound could involve an amine-directed C-H borylation. In such a scenario, the dimethylamino group would coordinate to a transition metal catalyst, directing the borylation to a specific C-H bond on the alkyl chain. However, achieving selectivity for the terminal methyl group or the C5 methylene (B1212753) group would be a significant synthetic challenge. A more plausible electrophilic approach involves quenching an organometallic intermediate, as detailed in the following sections.

Functional Group Interconversions Leading to Boronic Acid

These strategies involve the initial formation of a carbon-metal bond at the desired position, creating a highly nucleophilic carbon center that is subsequently reacted with an electrophilic boron source.

Conversion of Organometallic Reagents to Boronates

A classic and reliable method for synthesizing boronic acids involves the reaction of Grignard reagents with trialkyl borates. nih.govlibretexts.org For the target molecule, the synthesis would begin with the preparation of the Grignard reagent from a 1-halo-5-(dimethylamino)pentane, such as 1-bromo-5-(dimethylamino)pentane, by reacting it with magnesium metal in an ether solvent like THF or diethyl ether. libretexts.org

This newly formed Grignard reagent, [5-(dimethylamino)pentyl]magnesium bromide, is a potent nucleophile. It is then added to a solution of a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent over-addition. This reaction forms a boronate ester intermediate, which is then hydrolyzed with aqueous acid to yield this compound.

Table 3: Synthesis via Grignard Reagent

Step Starting Material Reagent(s) Intermediate/Product
1. Grignard Formation 1-Bromo-5-(dimethylamino)pentane Magnesium (Mg) turnings [5-(Dimethylamino)pentyl]magnesium bromide
2. Borylation [5-(Dimethylamino)pentyl]magnesium bromide Triisopropyl borate [B(O-i-Pr)3] Diisopropyl [5-(dimethylamino)pentyl]boronate
3. Hydrolysis Diisopropyl [5-(dimethylamino)pentyl]boronate Aqueous Acid (e.g., HCl) This compound

Halogen-Lithium Exchange and Subsequent Borylation

Halogen-lithium exchange is an exceptionally rapid and efficient method for generating organolithium reagents, which are even more reactive than their Grignard counterparts. ethz.chharvard.edu This method is particularly useful when the presence of other functional groups might interfere with Grignard reagent formation. The process begins with the reaction of a 1-halo-5-(dimethylamino)pentane (iodide or bromide preferred) with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, in an ethereal solvent at very low temperatures (-78 °C to -100 °C). harvard.eduthieme-connect.com

The resulting [5-(dimethylamino)pentyl]lithium is a highly reactive intermediate that is immediately quenched by the addition of a trialkyl borate. nih.govrsc.org The reaction is highly exothermic and must be carefully controlled to avoid side reactions. Subsequent acidic workup hydrolyzes the boronate ester to furnish the final this compound. The speed of the halogen-lithium exchange often allows for excellent functional group tolerance. harvard.edu

Table 4: Synthesis via Halogen-Lithium Exchange

Step Starting Material Reagent(s) Temperature Product of Step
1. Exchange 1-Iodo-5-(dimethylamino)pentane n-Butyllithium (n-BuLi) -78 °C [5-(Dimethylamino)pentyl]lithium
2. Borylation [5-(Dimethylamino)pentyl]lithium Trimethyl borate [B(OMe)3] -78 °C Lithium salt of boronate complex
3. Hydrolysis Lithium salt of boronate complex Aqueous Acid (e.g., HCl) Room Temp. This compound

Isolation and Purification Techniques for Aminoalkylboronic Acids

The purification of aminoalkylboronic acids presents a unique set of challenges due to the presence of both an acidic (boronic acid) and a basic (amine) functional group. These compounds are often polar, water-soluble, and can be difficult to handle with standard chromatographic techniques.

Column Chromatography: While a standard purification technique, chromatography of boronic acids on silica (B1680970) gel can be problematic. researchgate.net The acidic nature of silica can lead to degradation or irreversible binding of the compound. Using a modified stationary phase, such as silica gel treated with boric acid, or switching to a different stationary phase like neutral alumina (B75360), can sometimes yield better results. chem-station.comresearchgate.net For boronate esters, which are less polar and more stable, standard silica gel chromatography is often successful. chem-station.comresearchgate.net

Recrystallization: This is a preferred method for purifying boronic acids when a suitable solvent system can be found. researchgate.netreddit.com Aryl boronic acids are sometimes recrystallized from hot water or ethanol. reddit.com For aminoalkylboronic acids, which can exist as zwitterions, finding an appropriate single solvent or solvent mixture for recrystallization may require significant experimentation.

Acid-Base Extraction: The amphoteric nature of aminoalkylboronic acids can be exploited for purification. By carefully adjusting the pH of an aqueous solution, the compound's solubility in organic solvents can be manipulated.

At a neutral pH, the compound may exist as a zwitterion with minimal solubility in many organic solvents.

In an acidic solution (e.g., dilute HCl), the amine is protonated, forming a water-soluble ammonium (B1175870) salt. This allows for washing with an organic solvent to remove non-basic impurities.

In a basic solution (e.g., dilute NaOH), the boronic acid is converted to a boronate salt, which is also water-soluble. This allows for washing with an organic solvent to remove non-acidic impurities.

Derivatization for Purification: Often, the easiest way to purify a boronic acid is to first convert it into a more stable and easily handled derivative. reddit.com

Trifluoroborate Salts: As mentioned previously, converting the crude boronic acid to its potassium trifluoroborate (BF₃K) salt often yields a crystalline solid that can be easily purified by recrystallization. reddit.com

Diethanolamine (B148213) Adducts: Boronic acids react with diethanolamine to form stable, crystalline adducts. reddit.com These adducts can be precipitated, often from ethereal solvents, filtered, and then treated with acid to release the purified boronic acid. reddit.com

Sorbitol Extraction: This technique can be used to separate free boronic acids from their esters or other non-acidic impurities. The boronic acid complexes with sorbitol, a polyol, partitioning it into an aqueous layer, while the boronate ester remains in the organic layer. reddit.comresearchgate.net

Table 2: Key Purification Techniques for Aminoalkylboronic Acids

TechniquePrinciple of SeparationApplicability & Notes
Column ChromatographyDifferential adsorption to a solid phase.Can be problematic on standard silica gel. Neutral alumina or treated silica may be required. researchgate.net More suitable for boronate esters. chem-station.com
RecrystallizationDifference in solubility between the compound and impurities at different temperatures.Highly effective if a suitable solvent is found. Often used after derivatization. reddit.com
Acid-Base ExtractionUtilizes the amphoteric nature of the molecule to control its partitioning between aqueous and organic phases based on pH.Effective for removing non-ionizable impurities.
Derivatization (e.g., BF₃K salts, diethanolamine adducts)Conversion to a stable, crystalline derivative that is easily isolated and purified, followed by regeneration of the boronic acid.A very powerful strategy for difficult-to-purify boronic acids. reddit.com

Chemical Reactivity and Mechanistic Investigations of 5 Dimethylamino Pentyl Boronic Acid

Coordination Chemistry of the Boron Center

The coordination chemistry of the boron atom in [5-(Dimethylamino)pentyl]boronic acid is central to its reactivity. The trivalent boron atom possesses a vacant p-orbital, rendering it a Lewis acid and enabling it to interact with Lewis bases.

Boronate Ester Formation with Diols and Polyols

Boronic acids are known to react reversibly with diols and polyols to form cyclic boronate esters. This reaction is a cornerstone of their application in sensors and bioconjugation. The formation of a boronate ester from this compound would proceed through a condensation reaction with a 1,2- or 1,3-diol, releasing water in the process.

The equilibrium of this reaction is pH-dependent. Generally, the formation of boronate esters is favored at pH values above the pKa of the boronic acid. The presence of the dimethylamino group in the pentyl chain may influence the local microenvironment and the pKa of the boronic acid moiety, potentially affecting the optimal pH for ester formation.

The mechanism of boronate ester formation can proceed through two primary pathways: reaction of the neutral trigonal boronic acid with the diol, or reaction of the anionic tetrahedral boronate with the diol. nih.gov The dominant pathway is influenced by the pH of the solution and the nature of the reactants. For aminoboronic acids, the amino group can also play a role in catalysis, for example, by acting as a general base to deprotonate the incoming diol.

An illustrative table of typical equilibrium constants for boronate ester formation with various diols for a generic alkylboronic acid is presented below.

DiolTypical Equilibrium Constant (Keq)Optimal pH Range
Ethylene Glycol~1 M-19-10
Pinacol~102 M-18-9
Catechol~103 M-17-8
Glucose~102 M-1> 9

Note: The data in this table is representative of simple alkylboronic acids and is for illustrative purposes only. Specific values for this compound are not available.

Intramolecular Boron-Nitrogen Interactions

A key feature of aminoboronic acids is the potential for an intramolecular interaction between the nitrogen atom of the amino group and the boron atom. In this compound, the flexible five-carbon linker could allow the dimethylamino group to coordinate to the boron center. This interaction can be a direct dative B-N bond, forming a cyclic structure, or a hydrogen-bonded interaction mediated by a water molecule.

The strength of this B-N interaction is a subject of ongoing research and is influenced by several factors, including the length and flexibility of the alkyl chain, the solvent, and the pH. nih.gov In protic solvents, a solvent-mediated hydrogen bond may be more favorable. nih.gov The formation of a boronate ester can increase the Lewis acidity of the boron atom, potentially strengthening the intramolecular B-N interaction. nih.gov

Computational studies on similar aminoboronic acids have been used to estimate the energetic favorability of such intramolecular interactions. A hypothetical comparison of the calculated energies for different conformations of this compound is shown in the table below.

ConformationRelative Energy (kcal/mol)B-N Distance (Å)
Open chain (no interaction)0> 4
Intramolecular H-bond (via water)-2 to -5~2.8-3.2
Direct B-N dative bond-1 to -3~1.6-1.8

Note: This data is hypothetical and for illustrative purposes. Actual values for this compound would require specific computational studies.

Lewis Acidity and Acid-Base Properties

The boron atom in this compound acts as a Lewis acid, accepting a pair of electrons from a Lewis base. The Lewis acidity is a critical parameter that governs its reactivity. The presence of the electron-donating alkyl chain and the dimethylamino group will influence the electron density at the boron center and thus its Lewis acidity. Generally, alkylboronic acids are weaker Lewis acids than arylboronic acids.

The Lewis acidity of boronic acids can be quantified experimentally by measuring their pKa, which reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate in the presence of a Lewis base like hydroxide. The pKa of alkylboronic acids is typically in the range of 9-11. The dimethylamino group in this compound could potentially influence this value through intramolecular interactions or by affecting the solvation of the molecule.

Computational methods, such as the calculation of the Fluoride Ion Affinity (FIA) or Ammonia Affinity (AA), are also employed to provide a theoretical measure of Lewis acidity. nih.gov

The dimethylamino group itself is a Brønsted base and will be protonated at acidic pH. The pKa of the dimethylammonium group is expected to be around 10-11. Therefore, this compound is an amphoteric species, capable of acting as both a Lewis acid and a Brønsted base.

Reaction Mechanisms in Organic Transformations

Aminoboronic acids are valuable reagents and catalysts in organic synthesis. The dual functionality of this compound, possessing both a Lewis acidic boron center and a basic amino group, suggests its potential utility in various organic transformations.

Transmetalation Pathways in Cross-Coupling Reactions

Boronic acids are most famously used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. A key step in the catalytic cycle is transmetalation, where the organic group from the boron atom is transferred to the palladium catalyst. For alkylboronic acids, the mechanism of transmetalation has been a subject of detailed investigation.

The transmetalation of alkylboron compounds can proceed through different pathways, and the stereochemical outcome (retention or inversion of configuration at the carbon atom) can be influenced by the ligands on the palladium catalyst, the nature of the alkyl group, and the reaction conditions. cuny.edu Studies on primary alkylboron nucleophiles have generally shown a stereoretentive mechanism. cuny.edu

For this compound, the transmetalation would involve the transfer of the 5-(dimethylamino)pentyl group to a palladium(II) center. The presence of the amino group could potentially influence the rate and mechanism of this step by coordinating to the palladium or by affecting the formation of the active boronate species.

Two main pathways for transmetalation in the Suzuki-Miyaura reaction are generally considered: the "boronate pathway," involving the reaction of an activated boronate species with the palladium complex, and the "oxo-palladium pathway," where a palladium-hydroxo complex reacts with the neutral boronic acid. rsc.org The operative pathway depends on the specific reaction conditions.

Role as a Lewis Acid Catalyst in Stereoselective Processes

The Lewis acidity of the boron center in aminoboronic acids allows them to function as catalysts in various organic reactions, particularly those involving the activation of carbonyl compounds. The presence of a proximate amino group can lead to bifunctional catalysis, where the Lewis acid and a Brønsted base work in concert. acs.org

For example, aminoboronic acids have been shown to catalyze aldol (B89426) reactions. nih.gov In such a process, the boronic acid could activate the carbonyl group of an aldehyde or ketone, while the amino group could act as a Brønsted base to generate an enolate from another carbonyl compound. The flexible chain of this compound might allow for the simultaneous coordination of both substrates, facilitating the reaction.

While there are no specific reports on the use of this compound as a catalyst in stereoselective processes, its structure is amenable to the design of chiral variants for asymmetric catalysis. The development of proline-based aminoboronic acid catalysts has demonstrated the potential of this class of compounds in enantioselective transformations. dur.ac.uk

Influence of the Dimethylamino Moiety on Reactivity and Selectivity

The presence of the tertiary amine, the dimethylamino group, at the terminal end of the pentyl chain is anticipated to exert a notable influence on the reactivity and selectivity of the boronic acid functional group. This influence is primarily electronic and can manifest through several mechanisms.

One key aspect is the potential for intramolecular coordination. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, which can interact with the electron-deficient boron atom of the boronic acid. This interaction can lead to the formation of a temporary or stable intramolecular dative bond, creating a cyclic structure. Such coordination can modulate the Lewis acidity of the boron center, which is a critical factor in many reactions involving boronic acids.

This intramolecular interaction can impact the compound's participation in cornerstone reactions such as the Suzuki-Miyaura cross-coupling reaction. The formation of an internal complex could potentially hinder the transmetalation step, a crucial part of the catalytic cycle, by sterically blocking the approach of the palladium catalyst or by altering the electronic properties of the boron atom. Conversely, under certain conditions, this intramolecular assistance could facilitate the reaction by pre-organizing the molecule in a favorable conformation.

The length of the pentyl chain is another important factor. A five-carbon tether provides significant conformational flexibility, allowing the dimethylamino group to approach the boronic acid from various angles. This flexibility could lead to a complex equilibrium between open-chain and cyclic forms, the position of which would be influenced by the solvent, temperature, and the presence of other reagents.

Stability and Degradation Pathways in Aqueous and Non-Aqueous Media

The stability of this compound is expected to be influenced by the medium (aqueous or non-aqueous) and the pH. Like other boronic acids, it is susceptible to certain degradation pathways.

In aqueous media , the primary degradation pathway for many boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. The rate of this process is often pH-dependent. The presence of the dimethylamino group could influence the local pH environment around the boronic acid, potentially affecting the rate of protodeboronation.

Furthermore, in aqueous solutions, boronic acids can exist in equilibrium with their corresponding boronate anions. The position of this equilibrium is dictated by the pKa of the boronic acid. The electron-donating nature of the alkyl chain and the dimethylamino group would influence this pKa value. The stability of the boronate form can differ significantly from the neutral boronic acid.

Oxidative degradation is another potential pathway, particularly in the presence of oxidizing agents. The carbon-boron bond can be susceptible to oxidation, leading to the formation of an alcohol. Studies on peptide boronic acids have shown that oxidative cleavage of the boronic acid group can be a major degradation route. nih.gov

In non-aqueous media , the stability of this compound would largely depend on the specific solvent and the presence of any reactive species. Anhydrous, aprotic solvents would generally provide a more stable environment, minimizing hydrolysis and protodeboronation. However, the solubility of the compound, which possesses both a polar boronic acid group and a potentially polar (or protonated) amino group, as well as a nonpolar alkyl chain, would be a key consideration.

The formation of anhydrides, particularly boroxines (cyclic trimers of boronic acids), is a common phenomenon for boronic acids upon dehydration. The presence of the dimethylamino group and the flexible pentyl chain might sterically hinder or otherwise influence the propensity for boroxine (B1236090) formation.

It is important to note that while these pathways are based on the known chemistry of similar compounds, detailed experimental studies on this compound are necessary to definitively elucidate its specific reactivity, selectivity, stability, and degradation mechanisms.

Based on a comprehensive review of available scientific literature, there is insufficient information to generate an article on the chemical compound "this compound" that adheres to the specified outline. The requested applications in Suzuki-Miyaura cross-coupling, Petasis and related multicomponent reactions, domino and cascade transformations, Chan-Lam-Evans coupling modifications, and oxidative functionalization for this specific compound are not documented in the accessible research.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focused solely on "this compound" within the structured outline provided. General discussions of these reactions without specific data on the compound would violate the explicit instructions of the request.

Applications in Organic Synthesis and Catalysis

Catalytic Roles of [5-(Dimethylamino)pentyl]boronic Acid

This compound is a bifunctional molecule featuring both a Lewis acidic boronic acid group and a Lewis basic dimethylamino group. This unique structure, with a flexible pentyl chain connecting the two functional moieties, allows for intramolecular cooperation, enabling its participation in a variety of catalytic roles in organic synthesis. While specific studies on this exact molecule are limited, its catalytic behavior can be understood through the well-established principles of aminoboronic acid catalysis. These catalysts are known to operate through mechanisms involving acid catalysis, substrate activation, and the direction of selectivity through cooperative effects between the acidic and basic sites. acs.orgnih.govacs.org

Acid Catalysis in Organic Reactions

The primary role of the boronic acid moiety in catalysis is to act as a Lewis acid. Boronic acids can activate electrophiles, particularly carbonyl compounds and carboxylic acids, by coordinating to the oxygen atom. rsc.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the context of this compound, the boron atom can activate a carboxylic acid for dehydrative condensation reactions, such as amidation. acs.orgrsc.org The catalytic cycle is proposed to involve the formation of an acyloxyboron intermediate. This intermediate is significantly more electrophilic than the free carboxylic acid. The presence of the tethered dimethylamino group can further enhance this process. It can act as an intramolecular Brønsted base, assisting in the deprotonation of the incoming nucleophile (e.g., an amine) or facilitating the proton transfers necessary for the catalytic turnover. researchmap.jpacs.org This cooperative action between the Lewis acid center and the tethered base is a hallmark of bifunctional aminoboronic acid catalysts. dur.ac.uk

Table 1: Comparison of Boronic Acid Catalysts in Amide Synthesis This table is illustrative, based on general findings for bifunctional aminoboronic acids, as specific data for this compound is not available.

Catalyst Type Substrates Conditions Yield Mechanistic Feature
Phenylboronic Acid Carboxylic Acid + Amine Reflux, water removal Moderate Lewis acid activation
Electron-Deficient Arylboronic Acid Carboxylic Acid + Amine Reflux, water removal Good-High Enhanced Lewis acidity
ortho-Aminomethyl Phenylboronic Acid Carboxylic Acid + Amine Reflux, water removal High-Excellent Intramolecular base assistance

| This compound (Predicted) | Carboxylic Acid + Amine | Reflux, water removal | High-Excellent | Intramolecular base assistance via flexible chain |

Activation of Substrates via Boronate Complexation

Boronic acids are well-known for their ability to form reversible covalent complexes, known as boronate esters, with 1,2- and 1,3-diols. rsc.org This complexation can be used as a strategy to activate or protect substrates. For this compound, this property allows it to act as a catalyst by binding to diol-containing substrates, thereby altering their reactivity.

Upon formation of a tetrahedral boronate adduct with a diol, the nucleophilicity of the hydroxyl groups can be enhanced. rsc.org This activation mode is crucial in reactions like selective acylations or alkylations of saccharides and other polyols. The intramolecular dimethylamino group in this compound can play a critical role by stabilizing the boronate complex or by acting as a general base to activate an incoming reagent. This bifunctional nature can lead to rate enhancements and improved selectivity compared to simple boronic acids that lack a basic moiety. nih.gov

Chemo- and Regioselective Catalysis

The structure of this compound is particularly well-suited for directing chemo- and regioselectivity in reactions. The flexible five-carbon linker allows the dimethylamino group to position itself strategically relative to the boron-bound substrate, influencing the reaction's outcome.

Chemoselectivity: In a molecule with multiple reactive sites, such as a hydroxy-acid, the catalyst can selectively promote one reaction over another. For instance, in a dehydrative coupling, this compound could selectively catalyze amidation of a carboxylic acid in the presence of an alcohol by forming a more stable or more reactive intermediate with the carboxylic acid. The internal amino group could specifically activate the amine nucleophile over a competing alcohol nucleophile through a hydrogen-bonding interaction.

Regioselectivity: When reacting with a substrate containing multiple similar functional groups, such as a polyol, the catalyst can direct the reaction to a specific site. By forming a boronate ester with two of the hydroxyl groups, the catalyst can selectively expose or activate a particular remaining hydroxyl group for a subsequent transformation. The intramolecular amine can act as a directing group, creating a pocket that sterically hinders or electronically activates one position over another, leading to a high degree of regioselectivity that would be difficult to achieve with a simple acid catalyst. Research on chiral aminoboronic acids has demonstrated their ability to control stereochemistry in kinetic resolutions, highlighting the directing power of the integrated amino group. nih.govnih.gov

Table 2: Potential Applications in Selective Catalysis This table outlines the predicted roles of this compound based on the behavior of analogous bifunctional catalysts.

Selectivity Type Example Substrate Potential Reaction Role of Catalyst
Chemoselectivity 4-Hydroxybenzoic acid + Benzylamine Amidation vs. Etherification Boron activates the acid; Amine group selectively interacts with the amine nucleophile.
Regioselectivity A sugar (e.g., a glucopyranoside) Monobenzoylation Forms a boronate ester with a cis-diol pair, directing acylation to a specific free hydroxyl group.

| Stereoselectivity | Racemic secondary amine + Acetic anhydride (B1165640) | Kinetic Resolution | The chiral environment created by the catalyst-substrate complex favors acylation of one enantiomer. (Requires a chiral version of the catalyst). |

Applications in Chemical Biology and Molecular Recognition

Molecular Recognition of Biological Diols and Saccharides

The primary mechanism for the molecular recognition capabilities of [5-(Dimethylamino)pentyl]boronic acid is the reversible covalent interaction between the boronic acid group and molecules containing cis-1,2- or 1,3-diols. nih.gov This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.gov Many biologically significant molecules, particularly carbohydrates, possess this diol functionality, making them prime targets for recognition by boronic acid-based receptors. nih.gov

The key to the efficacy of this compound in physiological environments is the presence of the terminal dimethylamino group. Generally, boronic acids are weak Lewis acids with a high pKa, making the formation of boronate esters slow at neutral pH. nih.gov However, the intramolecular coordination of the nitrogen atom from the dimethylamino group to the boron atom significantly lowers the pKa of the boronic acid. nih.govresearchgate.net This intramolecular assistance facilitates the formation of the more reactive anionic tetrahedral boronate species, enabling rapid and efficient binding to diols at physiological pH. nih.govresearchgate.net

The ability of this compound to bind selectively to saccharides has led to its use as a fundamental component in the development of synthetic receptors for carbohydrate sensing. These sensors are often designed by coupling the boronic acid recognition element to a reporter molecule, such as a fluorophore.

The sensing mechanism typically relies on a change in the photophysical properties of the reporter upon saccharide binding. For instance, in a fluorescent sensor, the nitrogen of the dimethylamino group can quench the fluorescence of a nearby fluorophore through photoinduced electron transfer (PET). When a saccharide binds to the boronic acid, the acidity of the boron atom increases, strengthening the intramolecular B-N bond. nih.gov This enhanced interaction can reduce the quenching effect of the amine, leading to an increase in fluorescence intensity that is proportional to the saccharide concentration. nih.gov

Computational studies on similar aminoboronic acids have elucidated the binding modes with various saccharides. The relative affinities for different sugars are dependent on the stereochemistry and arrangement of their hydroxyl groups, allowing for a degree of selectivity. nih.gov Fructose, for example, often shows a high affinity due to the favorable arrangement of its diols for forming stable boronate esters. rsc.org

Below is a table illustrating the typical binding affinities of amine-containing boronic acid receptors for various saccharides, demonstrating the potential selectivity of sensors based on this compound.

SaccharideTypical Association Constant (K) in M⁻¹
D-Fructose~2000 - 4000
D-Galactose~500 - 1000
D-Glucose~200 - 500
D-Mannose~300 - 600

Note: These values are representative of fluorescent sensors incorporating amine-functionalized phenylboronic acids at physiological pH and serve to illustrate relative affinities.

Beyond simple monosaccharides, this compound can be employed to recognize more complex glycosylated biomolecules, such as glycoproteins and glycolipids, which are abundant on cell surfaces and play crucial roles in cellular communication, recognition, and disease progression. researchgate.net

Probes and affinity ligands incorporating the this compound moiety can be designed to target specific glycans that are overexpressed in certain diseases. For example, the Thomsen-Friedenreich antigen, a disaccharide biomarker found on the surface of many cancer cells, is a potential target for such boronic acid-based probes. nih.gov Similarly, the thick peptidoglycan layer of Gram-positive bacteria, which is rich in saccharides, can be targeted for detection and labeling. nih.gov The reversible nature of the boronate ester bond also makes these interactions suitable for applications in affinity chromatography for the separation and purification of glycoproteins.

Probing and Modulating Biological Pathways

The reactivity of the boronic acid group extends beyond diols, allowing it to interact with other key biological functional groups and thereby probe and modulate various biological pathways.

Boronic acids are well-established as potent inhibitors of serine proteases, a class of enzymes that play critical roles in processes ranging from digestion to blood clotting and are implicated in numerous diseases. nih.govresearchgate.net These enzymes utilize a catalytic triad, including a highly nucleophilic serine residue, to hydrolyze peptide bonds.

This compound can act as a transition-state analog inhibitor. The electron-deficient boron atom is susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue. nih.gov This forms a stable, tetrahedral covalent adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. nih.govresearchgate.net The strength of this inhibition is often pH-dependent and influenced by the pKa of the boronic acid. nih.gov

While simple alkyl boronic acids can show inhibitory activity, they are often used as scaffolds. The aminopentyl group can be further functionalized with peptide sequences to create highly potent and selective inhibitors for specific proteases, such as Prostate-Specific Antigen (PSA). nih.gov

The table below shows representative inhibition constants (Ki) for peptidyl boronic acids against a serine protease, illustrating the high potency that can be achieved.

Inhibitor StructureTarget ProteaseInhibition Constant (Ki)
Peptidyl-boro-LeucineChymotrypsin~100 - 500 nM
Cbz-Ser-Ser-Lys-Leu-(boro)LeuProstate-Specific Antigen (PSA)~65 nM nih.gov
Val-boroPro (Talabostat)Fibroblast Activation Protein (FAP)~560 nM researchgate.net

The diol moiety present in the ribose sugar of nucleotides (like adenosine triphosphate, ATP) and at the termini of RNA makes them targets for this compound. rsc.org The boronic acid can form a boronate ester with the 2',3'-cis-diol of the ribose ring. rsc.org This interaction can be exploited to develop sensors for nucleotides or to modulate the function of nucleic acids.

For instance, a supramolecular sensor for ATP has been developed using a boronic acid-appended cyclodextrin, which selectively binds to the ribose of ATP. rsc.org In the context of this compound, the positively charged dimethylamino group (under physiological pH) could provide an additional electrostatic interaction with the negatively charged phosphate backbone of nucleotides and nucleic acids, potentially enhancing binding affinity and specificity. This dual-binding mode—covalent interaction with the terminal ribose diol and electrostatic attraction to the phosphate backbone—could be harnessed to design probes or modulators that target RNA molecules.

The ability of boronic acids to form reversible covalent bonds with amino acid side chains (such as serine or threonine) or with diol-containing ligands offers a powerful tool for modulating protein-ligand and protein-protein interactions. ucl.ac.uknih.gov this compound can serve as a molecular fragment in drug discovery to identify binding sites on proteins. By forming a reversible covalent bond with a residue in a binding pocket, it can act as an anchor to which a larger molecule can be built to create a potent and selective modulator. ucl.ac.uk

This approach can be used to either inhibit or stabilize protein interactions. For example, a boronic acid-containing molecule could be designed to bind at the interface of two proteins, preventing their association. researchgate.net Conversely, it could bind to a protein and induce a conformational change that enhances its interaction with a ligand or another protein. The versatility of the boronic acid group, combined with the structural features of the aminopentyl chain, makes this compound a valuable building block for the development of novel chemical probes and therapeutic agents that can modulate complex biological systems.

Design of Chemical Tools and Probes

The dual functionality of this compound allows for the rational design of chemical tools that can detect specific analytes or facilitate the isolation of target biomolecules.

The design of fluorescent and colorimetric probes based on this compound often leverages the principles of photoinduced electron transfer (PET). In a typical design, a fluorophore is incorporated into the molecular structure. The fluorescence of this reporter group can be modulated by the interaction between the boronic acid and the dimethylamino group.

In the free state, the lone pair of electrons on the nitrogen atom of the dimethylamino group can quench the fluorescence of the nearby fluorophore through a PET process. However, upon binding of the boronic acid moiety to a target analyte, such as a diol-containing molecule (e.g., carbohydrates), a conformational change can occur. This change can alter the distance or orientation between the amino group and the fluorophore, or modify the electronic properties of the system, thereby inhibiting the PET process and leading to a "turn-on" fluorescent signal.

A key aspect of probes based on aminoalkylboronic acids is the potential for intramolecular B-N coordination. This interaction can influence the pKa of the boronic acid, making it more acidic and facilitating binding to diols at physiological pH. nih.govresearchgate.net The strength of this B-N bond can be sensitive to the surrounding environment, such as pH or the presence of competing Lewis bases, which can be exploited for creating responsive sensors. bath.ac.uk

Table 1: Conceptual Design of a Fluorescent Probe Based on this compound

ComponentFunctionMechanism of Action
This compound Recognition and TransductionThe boronic acid binds to cis-diol containing analytes. The dimethylamino group acts as a modulator of the fluorescent signal.
Fluorophore (e.g., Anthracene) Signal ReporterEmits light upon excitation, which is quenched in the absence of the analyte.
Analyte (e.g., Glucose) Target MoleculeInteracts with the boronic acid moiety, inducing a change in the probe's conformation and fluorescence.

The sensitivity and selectivity of such probes can be fine-tuned by modifying the length and flexibility of the alkyl chain and by selecting different fluorophores with desired photophysical properties.

Boronate affinity chromatography is a well-established technique for the purification of biomolecules containing cis-diol groups, such as glycoproteins, ribonucleosides, and catechols. nih.govnih.gov Resins functionalized with this compound can be utilized for such affinity-based purification and enrichment strategies.

The principle of this technique lies in the reversible covalent interaction between the boronic acid and the cis-diols of the target molecules to form stable five- or six-membered cyclic esters. This interaction is pH-dependent, with binding typically favored under basic conditions (pH > pKa of the boronic acid) and elution achieved by lowering the pH, which hydrolyzes the boronate ester.

The presence of the dimethylamino group in this compound can offer additional modes of interaction, potentially enhancing the selectivity of the affinity matrix. At a pH below its pKa, the amino group will be protonated, introducing a positive charge. This could allow for mixed-mode chromatography, where both boronate affinity and ion-exchange interactions contribute to the separation process. This dual interaction capability can be particularly useful for separating complex mixtures of biomolecules.

Table 2: Parameters for Affinity-Based Purification using a this compound Functionalized Resin

ParameterConditionRationale
Binding Buffer pH 8.0 - 9.0Promotes the formation of the tetrahedral boronate anion, which readily reacts with cis-diols.
Elution Buffer Acidic buffer (e.g., pH 4.0-5.0) or a competing diol (e.g., sorbitol)Acidic pH protonates the boronic acid and hydrolyzes the boronate ester. A competing diol displaces the bound biomolecule.
Ionic Strength VariableCan be adjusted to modulate non-specific electrostatic interactions, particularly due to the presence of the amino group.

Controlled Release and Bioconjugation Strategies

The reversible nature of the boronate ester bond and the pH-sensitive intramolecular B-N interaction make this compound an attractive component for the development of stimuli-responsive systems for controlled release and bioconjugation.

The formation of a boronate ester between this compound and a diol-containing biomolecule can serve as a stimuli-responsive linker. This linkage is stable at physiological pH but can be cleaved under acidic conditions, which are often characteristic of specific cellular microenvironments, such as endosomes or tumor tissues. nih.govmdpi.com

Furthermore, the intramolecular B-N dative bond in aminoalkylboronic acids is itself pH-sensitive. At neutral or basic pH, the nitrogen can coordinate with the boron atom. Under acidic conditions, the nitrogen is protonated, breaking this coordination. This transition can be harnessed to trigger conformational changes in a bioconjugate or to control the accessibility of the boronic acid for binding to other molecules. This property is valuable for designing "smart" linkers that can release a payload in response to a specific pH drop.

The ability of boronic acids to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, can be exploited for targeted drug delivery. researchgate.net A conceptual targeted delivery system could involve nanoparticles or liposomes decorated with this compound.

In such a system, the boronic acid moiety would act as the targeting ligand, mediating the binding of the delivery vehicle to cancer cells. The drug payload could be encapsulated within the nanoparticle and linked via a pH-sensitive linker, potentially another boronate ester or a hydrazone linkage.

Upon internalization of the nanoparticle into the acidic environment of the endosome or lysosome, the pH-sensitive linker would be cleaved, releasing the drug specifically at the target site. The presence of the dimethylamino group could also contribute to the "proton sponge" effect, facilitating endosomal escape and enhancing the cytosolic delivery of the therapeutic agent.

Table 3: Components of a Conceptual Targeted Delivery System

ComponentMaterial ExampleFunction
Targeting Ligand This compoundBinds to sialic acid residues on cancer cells.
Delivery Vehicle Liposome or biodegradable polymer nanoparticleEncapsulates and transports the therapeutic agent.
Therapeutic Agent Doxorubicin or other chemotherapy drugThe active payload to be delivered.
Stimuli-Responsive Linker Boronate ester or hydrazoneCleaved in the acidic environment of the endosome to release the drug.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Catalytic C-H Borylation: Direct, late-stage C(sp³)–H borylation of a suitable N,N-dimethylpentylamine precursor would be a highly atom-economical approach. Research into selective catalysts that can functionalize the terminal methyl group in the presence of the amino group would be a significant advancement.

Multicomponent Reactions: Inspired by reactions like the Borono-Strecker synthesis, developing a one-pot, multicomponent reaction that combines a boron source (e.g., bis(pinacolato)diboron), an amino-aldehyde or amino-ketone precursor, and other reagents could provide a rapid and convergent route to the target molecule and its derivatives. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer improved safety, scalability, and reaction control. This approach can be particularly beneficial for managing reaction intermediates and improving the purity of the final product.

Green Solvents and Reagents: Future synthetic protocols should aim to replace hazardous solvents with greener alternatives and utilize more benign reagents, aligning with the principles of sustainable chemistry.

Table 1: Potential Sustainable Synthetic Strategies for [5-(Dimethylamino)pentyl]boronic Acid
Synthetic StrategyKey PrinciplePotential AdvantagesResearch Focus
Catalytic C-H BorylationDirect functionalization of an unactivated C-H bond.High atom economy, reduced number of synthetic steps.Development of selective catalysts for terminal C(sp³)–H bonds.
Multicomponent ReactionsOne-pot combination of three or more reactants.Increased efficiency, rapid access to molecular diversity.Designing a Borono-Strecker type reaction for alkyl chains. rsc.org
Flow ChemistryContinuous processing in microreactors.Enhanced safety, scalability, and process control.Optimization of reaction conditions in a flow system.
Bio-catalysisUse of enzymes for key transformations.High selectivity, mild reaction conditions, reduced environmental impact.Identifying or engineering enzymes for C-B bond formation.

Exploration of New Catalytic Applications and Asymmetric Transformations

The bifunctional nature of this compound, possessing both a Lewis acid (boron) and a Lewis base (nitrogen), makes it a promising candidate for a catalyst. nih.govacs.org Future research could explore its potential in various catalytic processes.

Direct Amide Formation: Aminoboronic acids have been shown to effectively catalyze the direct formation of amides from carboxylic acids and amines. acs.orgacs.org The subject compound could be investigated for its efficacy in this transformation, where the boronic acid activates the carboxylic acid and the amino group facilitates proton transfer.

Aldol (B89426) Reactions: Boronic acids can act as aldol catalysts in water through the in situ formation of boronate enolates. nih.govacs.org The intramolecular amino group in this compound could potentially modulate the reactivity and selectivity of such reactions.

Asymmetric Synthesis: A significant future direction would be the development of chiral analogues of this compound for use in asymmetric catalysis. thieme-connect.com By introducing chirality into the pentyl backbone or by using it in conjunction with chiral ligands, it could be applied to asymmetric transformations such as 1,4-additions of arylboronic acids to enones. beilstein-journals.orgresearchgate.net The development of methods for the enantioselective synthesis of aminoboronic acids is a crucial step toward this goal. acs.orgnih.govresearchgate.netchemrxiv.orgsemanticscholar.org

Table 2: Potential Catalytic Applications
Catalytic ReactionProposed Role of the CompoundPotential Outcome
Direct Amide FormationBifunctional catalyst activating both carboxylic acid and amine. acs.orgEfficient synthesis of amides under mild conditions.
Asymmetric Aldol ReactionsChiral versions could act as catalysts forming chiral enolates. nih.govEnantioselective synthesis of β-hydroxy carbonyl compounds.
Asymmetric 1,4-AdditionsAs a ligand for transition metals (e.g., Palladium, Rhodium). beilstein-journals.orgConstruction of chiral C-C bonds. beilstein-journals.org

Elucidation of Complex Molecular Recognition Events

Boronic acids are renowned for their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a property extensively used in molecular recognition and sensing, particularly for saccharides. nih.govwikipedia.orgnih.gov Research on this compound could focus on its potential as a sophisticated chemosensor.

The key research questions would involve understanding how the intramolecular dimethylamino group influences the binding affinity and selectivity of the boronic acid moiety for various diols. nih.gov The flexible alkyl chain allows the amino group to potentially interact with the boronic acid-diol complex, creating a ternary system. This could lead to pH-switchable binding properties or enhanced affinity for specific targets like neurotransmitters (e.g., dopamine) or biologically important lipids. nih.govnih.gov Spectroscopic studies (NMR, fluorescence) would be crucial to quantify these binding events and elucidate the structure of the resulting complexes. acs.org

Integration into Supramolecular Assemblies and Materials Science (Conceptual)

The reversible nature of boronate ester formation makes boronic acids excellent building blocks for dynamic and responsive supramolecular structures. pageplace.dersc.org Future conceptual studies could explore the integration of this compound into advanced materials.

pH-Responsive Hydrogels: The presence of both an acidic boronic acid (pKa ~9) and a basic amino group means the molecule's charge state is highly dependent on pH. wikipedia.org This property could be harnessed to create hydrogels that assemble or disassemble in response to specific pH triggers. Such materials could have applications in controlled release systems.

Self-Assembled Monolayers (SAMs): The compound could be used to functionalize surfaces, creating SAMs that can selectively capture diol-containing biomolecules. The amino group could serve as an additional interaction site or as a point of attachment for other functional molecules.

Dynamic Covalent Polymers: As a bifunctional monomer, it could be copolymerized with polyols to form cross-linked polymers. pageplace.de The reversible boronate ester linkages would imbue the material with self-healing properties, making it a "vitrimer" candidate. The pendant amino groups along the polymer chain would offer sites for post-polymerization modification.

Computational Chemistry and Theoretical Studies on this compound Reactivity

Computational and theoretical studies are invaluable for predicting and understanding the behavior of molecules. For this compound, such studies could provide deep insights that guide experimental work.

Conformational Analysis: Modeling the conformational landscape of the molecule could reveal the probability of intramolecular B-N coordination. This interaction, where the nitrogen lone pair donates into the empty p-orbital of the boron atom, would significantly alter the Lewis acidity of the boronic acid and its binding properties.

pKa Prediction: Quantum mechanical calculations can predict the pKa values of both the boronic acid and the tertiary amine. Understanding these values is critical for designing pH-responsive systems and predicting binding behavior in physiological conditions. nih.govacs.org

Binding Affinity Calculations: Density Functional Theory (DFT) can be used to model the binding of this compound with various diols (e.g., glucose, fructose, ribose). organic-chemistry.org These studies can predict binding energies and elucidate the specific hydrogen-bonding and covalent interactions, helping to explain or predict selectivity. acs.orgdntb.gov.ua

Reaction Mechanism Studies: For its potential catalytic applications, computational modeling can be used to map out reaction pathways, identify transition states, and calculate activation energies. This would be instrumental in optimizing reaction conditions and in the rational design of more efficient chiral catalysts based on this molecular scaffold. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [5-(Dimethylamino)pentyl]boronic acid for cross-coupling reactions?

  • Methodological Answer : Suzuki-Miyaura coupling is a primary method for boronic acid synthesis. For this compound, catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (aqueous/organic mixtures), and temperature (37–60°C) significantly influence yield. Steric hindrance from the dimethylamino group may require extended reaction times (e.g., 36+ hours) and repeated purification steps, as observed in analogous systems with dansyl-modified boronic acids . Pre-activation with Lewis bases like DMAP could enhance reactivity by forming acid-base adducts .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dimethylamino group’s presence and assess electronic effects.
  • Mass Spectrometry : High-resolution MS (exact mass ≈ 220–304 Da range, depending on derivatives) for molecular identity .
  • Solubility Testing : Polar solvents (e.g., DMSO, aqueous buffers) are recommended due to the compound’s hydrophilic dimethylamino moiety. Poor solubility in non-polar solvents may necessitate derivatization .

Q. How does the dimethylamino group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The dimethylamino group’s basicity may render the compound sensitive to acidic conditions, potentially leading to protonation and altered reactivity. Stability studies should include pH titration (e.g., 2–12 range) monitored via UV-Vis or NMR. For analogs like deferoxamine derivatives, methanesulfonate salts are used to enhance stability .

Advanced Research Questions

Q. What are the mechanistic implications of using this compound in radical-involved photocatalytic reactions?

  • Methodological Answer : The dimethylamino group may act as an electron donor, facilitating radical formation via Lewis base interactions. Experimental design should include ESR spectroscopy to detect radical intermediates and compare kinetics with non-aminated boronic esters. Ley’s work on benzyl boronic esters with DMAP highlights the role of Lewis bases in radical generation .

Q. How can researchers address low yields in aqueous-phase cross-coupling reactions involving this compound?

  • Methodological Answer : Low yields often stem from poor solubility in aqueous systems. Strategies include:

  • Co-solvents : Adding DMSO or ethanol to improve solubility.
  • Microwave-assisted synthesis : To enhance reaction efficiency.
  • Derivatization : Converting the boronic acid to a more soluble ester (e.g., pinacol boronic ester) before coupling .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or aptamers)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian) can model interactions. For example, dansyl-modified boronic acids exhibit fluorescence quenching upon binding to targets like IL-6, which can be simulated to predict binding affinities .

Key Considerations for Researchers

  • Contradictions in Data : Cross-coupling yields vary widely (60–85%) depending on substituents and solvent systems. For example, dansyl-modified boronic acids show moderate isolated yields (60%) despite high NMR conversion (85%) due to purification challenges .
  • Hygroscopicity : The compound’s hygroscopic nature (common in boronic acids) necessitates anhydrous storage, as moisture can hydrolyze the boronic acid group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.